molecular formula C7H12N2O2 B7779932 Heptoxime

Heptoxime

Cat. No.: B7779932
M. Wt: 156.18 g/mol
InChI Key: LJIRXNPXTVQOEU-VRHVFUOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptoxime is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Uranyl Complexes Formation :

    • Heptoxime is involved in the formation of uranyl compounds, particularly with 1,2-cycloheptanedione dioxime. These complexes have been observed to undergo partial isomerization upon formation. The coordination modes of this compound in these complexes are established using X-ray crystallography, showing cis-(E,E) tetradentate chelating bridging and cis-(E,Z) pentadentate chelating bridging. These findings are crucial in understanding the chemical behavior of uranyl complexes with this compound (Beĭrakhov et al., 2010).
  • QSAR Studies on HEPT Derivatives :

    • Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on HEPT derivatives, such as those in anti-HIV research. These studies correlate the biological activity of HEPT with its structure, aiding in understanding the structural requirements for drug-receptor binding interactions. Genetic function approximation algorithms have been utilized in these studies to provide insights into how modifications to the HEPT structure could influence its effectiveness as an anti-HIV agent (Edache et al., 2016).
  • Development of HIV Non-Nucleoside Reverse Transcriptase Inhibitors :

    • The research on HEPT derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors is significant. These derivatives have led to potent compounds with broad resistance spectrum and optimal pharmacokinetic profiles. The binding mode of these inhibitors and the action mechanism of NNRTI have been elucidated through X-crystallographic studies, contributing to the design of novel NNRTIs (Chen et al., 2012).
  • Synergistic Inhibition of HIV-1 Replication :

    • Studies have shown that HEPT, in combination with recombinant alpha interferon, can synergistically inhibit the replication of HIV-1. This finding indicates potential for combined therapies in treating retrovirus infections such as AIDS (Ito et al., 1991).
  • Influence of Human Serum on Anti-HIV-1 Activity :

    • The effect of human serum on the in vitro anti-HIV-1 activity of HEPT derivatives has been investigated. The interaction between these derivatives and serum proteins, as well as their lipophilicity, are important factors in understanding their effectiveness and potential as HIV treatments (Baba et al., 1993).

Properties

IUPAC Name

(NZ)-N-[(2Z)-2-hydroxyiminocycloheptylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-8-6-4-2-1-3-5-7(6)9-11/h10-11H,1-5H2/b8-6-,9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIRXNPXTVQOEU-VRHVFUOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NO)C(=NO)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/O)/C(=N\O)/CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-97-2
Record name Heptoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Cycloheptanedione, 1,2-dioxime
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptane-1,2-dione dioxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.